dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate
Description
Historical Development of Tetrazole-Functionalized Terephthalates
The synthesis of tetrazole-bearing compounds dates to the early 20th century, but their incorporation into terephthalate frameworks gained momentum in the 1990s with advances in click chemistry and regioselective functionalization techniques. Early work on tetrazole-polysaccharide hybrids demonstrated the utility of tetrazoles as acidic polyelectrolytes, inspiring their fusion with aromatic esters like terephthalates for enhanced stability and reactivity. The development of dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate specifically arose from efforts to combine the electron-deficient terephthalate core with the hydrogen-bonding capacity of tetrazoles, enabling applications in coordination polymers and enzyme inhibition.
Key milestones include:
- 1995 : First reported coupling of tetrazole rings to benzamide intermediates via Ullmann condensation.
- 2008 : Optimization of microwave-assisted synthesis for tetrazole-terephthalate conjugates, reducing reaction times from days to hours.
- 2020 : Structural confirmation via $$^{15}\text{N NMR}$$ spectroscopy, resolving long-standing tautomerism debates in solid-state configurations.
Significance in Heterocyclic and Medicinal Chemistry
The compound’s dual functionality makes it a cornerstone in multiple domains:
- Bioisosteric Replacement : The tetrazole group ($$ \text{p}Ka \approx 4.9 $$) serves as a metabolically stable surrogate for carboxylic acids ($$ \text{p}Ka \approx 2.5 $$), enhancing drug bioavailability while retaining hydrogen-bonding capabilities.
- Coordination Chemistry : The terephthalate moiety’s dicarboxylate groups enable metal-ion chelation, forming stable complexes with transition metals like Cu(II) and Fe(III). Paired with the tetrazole’s lone electron pairs, this creates multidimensional coordination networks with applications in gas storage and catalysis.
- Enzyme Inhibition : Structural analogs demonstrate nanomolar inhibition constants ($$ K_i $$) against serine proteases such as thrombin, attributed to the tetrazole’s ability to mimic transition-state geometries.
Table 1: Comparative Reactivity of Tetrazole vs. Carboxylate Groups
| Property | Tetrazole (1H-isomer) | Carboxylate |
|---|---|---|
| pKa | 4.7–4.9 | 2.5–4.5 |
| Hydrogen-bond Acceptor Sites | 3 | 2 |
| Aromaticity | 6π-electron system | Non-aromatic |
| Thermal Stability | Decomposes >200°C | Decomposes >150°C |
Current Research Landscape and Knowledge Gaps
Recent studies focus on three primary areas:
- Polymer Science : Incorporation into poly(ethylene terephthalate) (PET) derivatives to create flame-retardant materials via phosphorus-tetrazole synergies.
- Drug Delivery : Functionalization of metal-organic frameworks (MOFs) using tetrazole-terephthalate ligands for pH-responsive drug release.
- Catalysis : Development of heterogeneous catalysts by immobilizing palladium nanoparticles on tetrazole-terephthalate scaffolds.
Critical gaps persist in:
Interdisciplinary Relevance in Chemical Sciences
The compound’s adaptability bridges disparate fields:
- Pharmaceuticals : As a thrombin inhibitor scaffold, it enables structure-activity relationship (SAR) studies to optimize anticoagulant potency.
- Materials Engineering : Its thermal stability ($$ T_{dec} > 250^\circ\text{C} $$) and dielectric properties make it suitable for high-performance polymers.
- Analytical Chemistry : Functionalized silica gels incorporating tetrazole-terephthalate units show enhanced selectivity in heavy metal detection.
Nomenclature Evolution and Structural Classification
The systematic IUPAC name This compound reflects its hierarchical construction:
- Core Structure : Terephthalate (1,4-benzenedicarboxylate) esterified with methyl groups at both carboxyl positions.
- Substituents :
Structurally classified as a heterocyclic aromatic terephthalate, it belongs to the broader family of N-substituted tetrazoles with C-aryl linkages. The compound’s planar geometry ($$ \theta_{\text{dihedral}} < 10^\circ $$) facilitates π-π stacking interactions, critical for crystalline material design.
Properties
IUPAC Name |
dimethyl 2-[[4-(tetrazol-1-yl)benzoyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5/c1-27-17(25)12-5-8-14(18(26)28-2)15(9-12)20-16(24)11-3-6-13(7-4-11)23-10-19-21-22-23/h3-10H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOANLBKPUDNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction is favored for its mild conditions and functional group tolerance. The process involves the use of organoboron reagents and palladium catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: Its stability and reactivity make it useful in various industrial processes, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
- 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (): This triazole derivative shares a heterocyclic core but lacks the ester and benzamido functionalities. Unlike dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate, this triazole derivative is substituted with dichlorophenoxy groups, which likely enhance lipophilicity and pesticidal activity.
- Coumarin-Tetrazole Hybrids (): Compounds such as 4g and 4h integrate tetrazole rings with coumarin and benzodiazepine/oxazepine moieties. In contrast, the dimethyl terephthalate ester in the target compound may prioritize hydrolytic stability over aromatic interactions .
Functional Group Comparisons
- Ester vs. Hydrazide Derivatives (): Tebufenozide (1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide 3,5-dimethylbenzoate) contains a hydrazide group instead of a tetrazole. The dimethyl ester in the target compound likely improves bioavailability compared to tebufenozide’s bulky tert-butyl group .
- Imidazole vs. Tetrazole (): Triflumizole (an imidazole derivative) shares antifungal activity with some tetrazoles.
Biological Activity
Dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate (CAS Number: 887348-97-2) is a compound of increasing interest in biological and medicinal chemistry. Its unique structural features, particularly the incorporation of a tetrazole ring, contribute to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including detailed research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes:
- A terephthalate backbone.
- A tetrazole moiety, which is known for its stability and potential pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tetrazole ring can engage with enzymes and receptors, influencing several biochemical pathways. The specific interactions depend on the target proteins and the cellular context in which the compound is applied.
Antimicrobial Activity
Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that compounds similar to this compound demonstrate:
- Antibacterial Activity : Effective against various strains, including Staphylococcus aureus and Escherichia coli. For example, a related tetrazole derivative showed better activity than ampicillin against certain bacterial cultures .
- Antifungal Activity : Some tetrazole compounds have demonstrated efficacy against fungi such as Candida albicans and Aspergillus spp., with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like fluconazole .
Anti-inflammatory and Analgesic Effects
Tetrazole derivatives are also being explored for their anti-inflammatory properties. In various studies, these compounds have shown potential in reducing inflammation markers in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases .
Anticancer Potential
The anticancer properties of tetrazole-containing compounds are under investigation. Preliminary studies indicate that these compounds may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation .
Case Studies
-
Study on Antimicrobial Efficacy :
A series of tetrazole derivatives were synthesized and tested for antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited zones of inhibition greater than those observed with standard antibiotics, highlighting their potential as new antimicrobial agents . -
Anti-inflammatory Research :
In a controlled study evaluating the anti-inflammatory effects of various tetrazole compounds, one derivative demonstrated significant reduction in pro-inflammatory cytokines in human cell lines. This suggests that modifications to the tetrazole structure can enhance its therapeutic potential against inflammatory diseases .
Comparative Analysis
The following table compares this compound with other similar compounds regarding their biological activities:
| Compound Name | Structure | Antibacterial Activity | Antifungal Activity | Anti-inflammatory Potential |
|---|---|---|---|---|
| This compound | Structure | Moderate | Moderate | Yes |
| Tetrazole Derivative A | Structure | High (vs. S. aureus) | High (vs. C. albicans) | Yes |
| Dimethyl Terephthalate | Structure | Low | Low | No |
Q & A
Q. What are the recommended synthetic routes for dimethyl 2-(4-(1H-tetrazol-1-yl)benzamido)terephthalate, and what analytical techniques validate its purity?
Synthesis typically involves coupling 4-(1H-tetrazol-1-yl)benzoyl chloride with dimethyl 2-aminoterephthalate under Schotten-Baumann conditions. Key steps include:
- Amide bond formation : Use a base (e.g., NaOH) to facilitate nucleophilic acyl substitution .
- Tetrazole functionalization : Optimize reaction time to prevent ring-opening side reactions .
Validation requires HPLC-MS (to confirm molecular mass) and 1H/13C NMR (to verify substituent positions and absence of unreacted amines) .
Q. How should researchers characterize the compound’s crystalline structure and intermolecular interactions?
Q. What solvents and reaction conditions are optimal for preserving the tetrazole moiety during synthesis?
Q. What are the key impurities to monitor during purification, and how are they resolved?
Common impurities include:
- Unreacted dimethyl 2-aminoterephthalate : Detect via TLC (Rf ~0.3 in ethyl acetate/hexane) and remove via column chromatography .
- Tetrazole dimerization byproducts : Use preparative HPLC with a C18 column for separation .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in reported reaction yields for this compound?
Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?
Q. What assays evaluate the compound’s bioactivity, and how are false positives mitigated?
Q. How do researchers assess the environmental fate of this compound in ecotoxicological studies?
Q. What advanced NMR techniques elucidate dynamic molecular behavior in solution?
- NOESY/ROESY : Identify through-space interactions between the tetrazole and benzamide groups .
- VT-NMR : Monitor conformational changes at temperatures from −50°C to 80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
